2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester
Description
Properties
IUPAC Name |
2-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)10-6-7-16-11(8-10)17-12(18)9-19-5/h6-8H,9H2,1-5H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICIVICGRFNJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131277 | |
| Record name | 2-Methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1285530-33-7 | |
| Record name | 2-Methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1285530-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester typically involves the reaction of 2-(2-Methoxyacetamido)pyridine-4-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic ester into a boronic acid or other oxidized forms.
Reduction: Reduction reactions can modify the ester group or other functional groups present in the molecule.
Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the stability and reactivity of the boronic ester group .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The structural uniqueness of 2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester lies in its substituents:
- Pinacol boronic ester at position 4 : Positions the reactive boron atom para to the methoxyacetamido group, influencing regioselectivity in coupling reactions.
Key comparators (Table 1):
Reactivity in Suzuki-Miyaura Cross-Couplings
- Steric Hindrance : The bulk of the methoxyacetamido group could slow coupling kinetics relative to smaller substituents (e.g., fluorine in 2-Fluoroaniline-3-boronic Acid Pinacol Ester) .
- Heterocycle Effects : Pyridine-based boronic esters (e.g., the target compound) are less electron-deficient than pyrimidine derivatives (e.g., AS132802), which may exhibit higher reactivity due to their aromatic electron deficiency .
Stability and Hydrolysis
- pH Sensitivity : Boronic esters are prone to hydrolysis under acidic or basic conditions. The pyridine ring in the target compound may stabilize the boronic ester against hydrolysis compared to phenyl-based analogs (e.g., 4-Nitrophenyl boronic acid pinacol ester, which reacts with H₂O₂ at pH 7–11) .
- Thermal Stability: Melting points (mp) vary; for example, 2-Aminopyridine-5-boronic acid pinacol ester has mp 132–135°C , while data for the target compound is unavailable.
Commercial Availability and Cost
- Synthetic Accessibility : The methoxyacetamido group may require multi-step synthesis, including amide coupling, compared to simpler derivatives like 2-Fluoroaniline-3-boronic Acid Pinacol Ester .
Biological Activity
2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, applications in drug development, and relevant case studies.
- Molecular Formula : C11H16BNO3
- Molecular Weight : 205.06 g/mol
- CAS Number : 181219-01-2
- Solubility : Insoluble in water
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to inhibit specific enzymes or modulate receptor activity, which can lead to therapeutic effects in various diseases.
Biological Activities
-
Anticancer Properties :
- The compound has been studied for its potential as an anticancer agent, particularly in targeting protein kinases involved in cancer progression.
- Case Study : A study demonstrated that derivatives of pyridine boronic acids exhibited significant inhibition of DYRK1A, a kinase implicated in tumor growth and proliferation .
-
Antimicrobial Activity :
- Research indicates that boronic acid derivatives can possess antimicrobial properties by disrupting bacterial cell wall synthesis.
- Case Study : In vitro studies showed that certain pyridine boronic acids effectively inhibited the growth of Gram-positive bacteria .
- Enzyme Inhibition :
Applications in Drug Development
The unique structure of this compound allows it to serve as a versatile building block in drug design:
- Synthesis of Inhibitors : It is used in the synthesis of novel compounds aimed at inhibiting specific enzymes linked to various diseases.
- Drug Formulation : The compound's properties facilitate its incorporation into drug formulations aimed at enhancing therapeutic efficacy while minimizing side effects.
Data Summary Table
Q & A
Q. What is the role of the pinacol ester group in 2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester, and how does it influence reactivity in cross-coupling reactions?
The pinacol ester group stabilizes the boronic acid moiety, preventing spontaneous protodeboronation and improving solubility in organic solvents. This enhances handling and reaction efficiency in Suzuki-Miyaura couplings. The ester’s steric bulk may reduce undesired side reactions, while its electron-donating properties modulate the boron center’s electrophilicity .
Q. What purification methods are recommended for isolating this compound after synthesis?
Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is commonly used to separate the product from byproducts. Recrystallization in non-polar solvents (e.g., hexane or toluene) may further enhance purity. Analytical HPLC with UV detection (λ = 254 nm) is advised to confirm purity (>95%) .
Q. How should researchers handle air- or moisture-sensitive reactions involving this compound?
Use Schlenk line techniques or gloveboxes under inert gas (N₂/Ar). Pre-dry solvents (e.g., THF, dioxane) over molecular sieves. Monitor reaction progress via TLC or in situ NMR to minimize exposure to ambient conditions .
Advanced Research Questions
Q. How can conflicting reactivity data in Suzuki-Miyaura couplings using this compound be resolved?
Systematically vary catalytic systems (e.g., Pd(OAc)₂ with SPhos vs. XPhos ligands) and bases (K₃PO₄ vs. Cs₂CO₃). Use kinetic studies (e.g., ¹¹B NMR) to track boronate activation. Compare results with structurally analogous boronic esters (e.g., 4-(Boc-amino)phenyl variants) to isolate steric/electronic effects .
Q. What strategies optimize regioselectivity when coupling this compound with halogenated heterocycles?
Introduce directing groups (e.g., pyridyl N-oxides) on the aryl halide partner to guide cross-coupling. Adjust solvent polarity (e.g., DMF vs. dioxane) to favor specific transition states. Computational DFT studies can predict regioselectivity trends based on frontier molecular orbital interactions .
Q. How does the methoxyacetamido substituent influence catalytic activity in multi-step syntheses?
The methoxyacetamido group provides hydrogen-bonding sites, enabling supramolecular interactions in templated reactions (e.g., macrocycle formation). However, its electron-withdrawing nature may reduce electron density at the pyridine ring, slowing oxidative addition in Pd-mediated steps. Mitigate this by using electron-rich ligands (e.g., BrettPhos) .
Q. What analytical techniques best characterize degradation products of this compound under acidic/basic conditions?
- LC-MS/MS : Identifies hydrolyzed boronic acid or deborylated pyridine derivatives.
- ¹H/¹³C NMR : Tracks loss of pinacol ester signals (δ ~1.2 ppm for methyl groups).
- IR Spectroscopy : Monitors B-O bond cleavage (peak ~1350 cm⁻¹) .
Data Contradiction Analysis
Q. Discrepancies in reported yields for cross-coupling reactions: How to troubleshoot?
Q. Conflicting solubility data in polar vs. non-polar solvents: Mechanistic insights?
The methoxyacetamido group enhances polarity, improving solubility in DMSO or MeOH. However, the pinacol ester’s hydrophobicity dominates in non-polar solvents (e.g., hexane). Use Hansen solubility parameters (δD, δP, δH) to predict miscibility for reaction design .
Methodological Guidance
Q. Designing a multi-step synthesis incorporating this boronic ester: Key considerations?
Protection/Deprotection : Avoid conditions that cleave the pinacol ester (e.g., strong acids).
Sequential Couplings : Prioritize Suzuki-Miyaura before Stille/Negishi to prevent boron interference.
Scalability : Optimize for minimal column chromatography (e.g., telescoped reactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
